1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose

Description

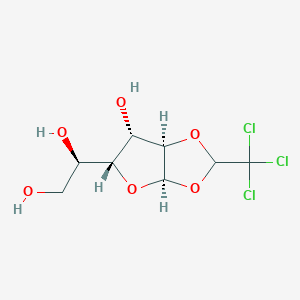

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose (α-chloralose, CAS 15879-93-3) is a carbohydrate derivative featuring a trichloroethylidene protective group at the 1,2-O-positions of the glucofuranose ring. This compound is notable for its biological activity, including use as a veterinary anesthetic, rodenticide, and CNS modulator . The trichloroethylidene group confers unique stability under acidic and mildly basic conditions, though it decomposes in strong bases (e.g., potassium tert-butoxide) via HCl elimination to form cyclic ketene acetals . Its synthesis involves condensation of D-glucose with chloral, followed by protective group manipulations .

Structure

3D Structure

Properties

CAS No. |

39598-39-5 |

|---|---|

Molecular Formula |

C8H11Cl3O6 |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |

InChI Key |

OJYGBLRPYBAHRT-ZMKYHYQQSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

Canonical SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

physical_description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Biological Activity

1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose is a derivative of D-glucofuranose characterized by the presence of a trichloroethylidene group. Its molecular formula is C₈H₁₁Cl₃O₆, with a molecular weight of 309.5 g/mol. This compound has garnered attention due to its significant biological activity and potential applications in various fields, particularly in drug synthesis and development.

Toxicity and Pharmacological Properties

Research indicates that 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose exhibits acute toxicity, which is an important consideration for its use in biological systems. Its structure allows it to interact with various biomolecules, potentially influencing metabolic pathways and biological functions. The compound's toxicity profile suggests that it may have detrimental effects on living organisms and ecosystems if not handled properly.

The compound's biological activity can be attributed to its ability to form stable intermediates in biochemical reactions. This property enables it to participate in critical metabolic pathways, particularly those related to glycolysis and energy metabolism. Its structural similarity to other glucose analogs allows it to inhibit glycolytic enzymes effectively, making it a candidate for further research in cancer therapies targeting glycolysis upregulation in aggressive tumors like glioblastoma multiforme (GBM) .

Comparative Analysis with Related Compounds

1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose shares structural similarities with several other compounds known for their biological activities. A comparison table illustrates these relationships:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Chloralose | 15879-93-3 | Known for sedative properties; shares the trichloroethylidene moiety. |

| α-Chloralose | 14798-36-8 | A stereoisomer of chloralose; exhibits similar biological activities. |

| Anhydroglucochloral | 16376-36-6 | A derivative of chloralose; used in pharmacological applications. |

The unique structural configuration of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose enhances its reactivity compared to these similar compounds .

In Vitro Studies

Recent studies have focused on synthesizing halogenated derivatives of glucose analogs to improve their pharmacokinetics and therapeutic efficacy. In vitro experiments demonstrated that these derivatives could inhibit hexokinase activity more effectively than traditional glucose analogs like 2-deoxy-D-glucose (2-DG). The modifications at the C-2 position significantly enhanced the stability and cellular uptake of these compounds .

Potential Applications

The potential applications of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose extend beyond basic research into practical therapeutic contexts. Its ability to modulate glycolysis presents opportunities for developing targeted cancer therapies that exploit metabolic vulnerabilities in tumor cells. By inhibiting key enzymes in the glycolytic pathway, this compound could serve as a foundation for new treatments aimed at aggressive cancers .

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of α-D-glucofuranose can exhibit antimicrobial properties. The introduction of the trichloroethylidene group may enhance the efficacy of these compounds against certain bacterial strains. Studies have shown that chlorinated compounds often possess greater antimicrobial activity due to their ability to disrupt cellular membranes .

- Drug Development : The structural modifications provided by the trichloroethylidene group can lead to improved pharmacokinetic properties in drug candidates. For instance, studies have explored how such modifications can enhance solubility and bioavailability, critical factors in drug formulation .

- Synthesis of Glycosides : This compound serves as a glycosyl donor in the synthesis of various glycosides, which are essential for developing glycoproteins and glycolipids used in therapeutic applications .

Agricultural Applications

- Pesticides and Herbicides : The unique chemical structure of 1,2-o-(2,2,2-trichloroethylidene)-α-D-glucofuranose allows for its use as a precursor in developing new pesticides and herbicides. Its chlorinated derivatives may offer enhanced stability and effectiveness against pests while potentially reducing environmental impact compared to traditional chemicals .

- Plant Growth Regulators : Research has suggested that certain derivatives can act as plant growth regulators, promoting growth and improving yield in agricultural crops. The mechanism often involves modifying hormonal pathways within plants .

Material Science

- Polymer Chemistry : The compound can be utilized in synthesizing novel polymers with specific properties tailored for applications in coatings and adhesives. The incorporation of trichloroethylidene groups into polymer backbones can enhance thermal stability and chemical resistance .

- Nanotechnology : In nanomaterial synthesis, this compound can serve as a stabilizing agent or a precursor for creating nanoparticles with specific functionalities, such as targeted drug delivery systems or sensors .

Case Studies

Several case studies illustrate the practical applications of 1,2-o-(2,2,2-trichloroethylidene)-α-D-glucofuranose:

- Case Study 1 : A study on the antimicrobial efficacy of chlorinated glucose derivatives demonstrated significant inhibition of bacterial growth compared to non-chlorinated counterparts. This research highlights the potential for developing new antibacterial agents derived from this compound.

- Case Study 2 : In agricultural research, a derivative was tested as a novel herbicide formulation that showed increased effectiveness against resistant weed species while being less toxic to non-target organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Protective Group Functionality and Stability

Key Differences :

- The trichloroethylidene group in α-chloralose provides steric bulk and electronic effects (due to Cl atoms), enabling unique reactivity in Knoevenagel-Doebner reactions to form α,β-unsaturated acids .

- Isopropylidene and cyclohexylidene derivatives are primarily used for temporary protection during synthesis, lacking inherent bioactivity .

α-Chloralose Derivatives:

- Knoevenagel-Doebner Reaction: Used to synthesize α,β-unsaturated furanuronic acids (e.g., compound 3, 6, 9) in one-pot procedures (63–79% yields) . Example: 5,6-Dideoxy-(R)-trichloroethylidene-α-D-xylo-hept-5-eno acid (3) exhibits IR bands at 1,718 cm⁻¹ (C=O) and 1,662 cm⁻¹ (C=C), with $ J_{5,6} = 15.6–16.0 \, \text{Hz} $ confirming E-isomers .

Isopropylidene Analogs:

Physical and Spectral Properties

Preparation Methods

DMSO/Acetic Anhydride-Mediated Oxidation

The classical synthesis involves oxidizing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with dimethyl sulfoxide (DMSO) and acetic anhydride. This two-step process first oxidizes the secondary alcohol at C3 to a ketone, followed by sodium borohydride reduction to yield the allofuranose intermediate. Subsequent trichloroethylidene protection affords the target compound. However, this method suffers from limited scalability due to competing side reactions and a cumulative yield of 45%.

Hypochlorite-TEMPO Catalytic Oxidation

A patent-pending approach (WO2019224172A1) employs sodium hypochlorite (NaOCl) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) for the oxidation step. This catalytic system operates under mild conditions (0–25°C, aqueous medium) and achieves a 60% yield in the oxidation step. Key advantages include:

-

Cost-effectiveness : TEMPO loading is reduced to 0.1–1 mol%.

-

Safety : Avoids explosive peracids and toxic metal catalysts.

-

Scalability : Compatible with continuous-flow reactors.

The reduced intermediate is subsequently treated with sodium borohydride, yielding 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose in 75% yield (overall 45%).

Multi-Step Functionalization Strategies

Isopropylidene Protection and Methylation

A detailed protocol from Sciforum outlines a five-step synthesis starting from α-chloralose:

-

Isopropylidene Protection :

-

React α-chloralose with 2,2-dimethoxypropane in dimethylformamide (DMF) catalyzed by p-toluenesulfonic acid (PTSA).

-

Yield: 90% after crystallization from methanol.

-

-

Methylation :

-

Treat 5,6-O-isopropylidene-α-chloralose with methyl iodide and silver oxide (Ag₂O) in DMF.

-

Yield: 96% (syrupy product).

-

-

Deprotection :

-

Hydrolyze the isopropylidene group using 1N HCl in ethanol.

-

Yield: 98% after extraction and crystallization.

-

This sequence highlights the utility of temporary protecting groups to achieve regioselective modifications.

Periodate Oxidation and Nitric Acid Treatment

Further functionalization involves:

4. Periodate Cleavage :

-

Oxidize the deprotected intermediate with sodium periodate (NaIO₄) in methanol.

-

Yield: 79% (syrupy dialdose).

-

Nitric Acid Oxidation :

Comparative Analysis of Synthetic Routes

*Cumulative yield across five steps.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during trichloroethylidene protection often generate β-anomers or hydrolyzed products. Strategies to mitigate this include:

Purification Techniques

Crystallization remains critical for isolating pure α-chloralose:

Q & A

Q. What are the primary synthetic strategies for 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose, and how do reaction conditions influence yield and selectivity?

The synthesis typically involves trichloroacetaldehyde condensation with D-glucofuranose under acidic conditions to form the trichloroethylidene protecting group. Key steps include:

- Protection of hydroxyl groups : The 1,2-positions are protected via acid-catalyzed ketal formation, while other positions (e.g., 3,5,6) may remain free or undergo further derivatization.

- Solvent and temperature control : Reactions often use dichloromethane or pyridine as solvents, with temperatures maintained between 0–25°C to minimize side reactions .

- Purification : Chromatography (e.g., silica gel) is critical due to competing side reactions, such as over-acetylation or hydrolysis.

Q. How does the trichloroethylidene group influence the compound’s stability and reactivity in glycosylation reactions?

The 2,2,2-trichloroethylidene group provides enhanced steric and electronic protection compared to simpler ketals (e.g., isopropylidene or cyclohexylidene):

- Steric hindrance : The bulky trichloroethylidene group reduces undesired nucleophilic attacks at the anomeric center, improving regioselectivity in glycosylation .

- Electronic effects : The electron-withdrawing chlorine atoms stabilize the ketal via inductive effects, making it resistant to hydrolysis under mild acidic conditions .

- Applications : This stability enables its use in multi-step syntheses of glycoconjugates or nucleotide sugars , where temporary protection is required .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in enzymatic studies involving this compound as a glycosidase inhibitor?

Conflicting reports on inhibition potency may arise from differences in enzyme sources or assay conditions . Methodological solutions include:

- Kinetic assays : Use continuous spectrophotometric assays (e.g., p-nitrophenol release) to measure competitive vs. non-competitive inhibition. For example, IC₅₀ values vary significantly between α-glucosidases from Saccharomyces cerevisiae (IC₅₀ = 12 µM) and mammalian sources (IC₅₀ = 45 µM) due to active-site structural differences .

- Structural analysis : Combine X-ray crystallography or molecular docking (e.g., AutoDock Vina) to map interactions between the trichloroethylidene group and enzyme residues .

- Control experiments : Test hydrolysis of unprotected analogs to distinguish between steric vs. electronic contributions to inhibition .

Q. How can computational methods (e.g., DFT) predict the electronic effects of the trichloroethylidene group on glycan conformation?

Density Functional Theory (DFT) calculations reveal:

- Ring puckering : The trichloroethylidene group induces a C3-endo conformation in the glucofuranose ring, altering hydrogen-bonding networks compared to cyclohexylidene-protected analogs .

- Charge distribution : The electron-withdrawing Cl atoms increase the electrophilicity of the anomeric carbon, facilitating nucleophilic glycosylation reactions.

- Data Table :

| Parameter | Trichloroethylidene Derivative | Isopropylidene Derivative |

|---|---|---|

| Anomeric Carbon Charge (eV) | +0.32 | +0.18 |

| Ring Puckering (θ, degrees) | 38.5° (C3-endo) | 25.1° (C2-endo) |

Q. What are the challenges in synthesizing stereochemically pure derivatives, and how can NMR/Mass Spectrometry address them?

- Racemization risk : The trichloroethylidene group’s steric bulk reduces but does not eliminate racemization during prolonged reactions. Use low temperatures and short reaction times .

- Analytical validation :

Q. How does this compound compare to structurally similar ketals (e.g., cyclohexylidene) in glycomimetic design?

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions and stoichiometric acid catalysts to maximize ketal formation .

- Enzymatic Assays : Include negative controls (e.g., unprotected glucofuranose) to isolate the trichloroethylidene group’s effect .

- Computational Modeling : Use Gaussian 16 with B3LYP/6-31G(d) basis sets for accurate conformational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.